A2A Receptor Binding Affinity: 151539-39-8 vs. Theophylline
The target compound demonstrates potent adenosine A2A receptor antagonism characteristic of the 8-styrylxanthine class. In the seminal structure-activity relationship study by Shimada et al., (E)-8-styrylxanthines bearing a 1,3-dipropyl-7-methyl substitution consistently exhibited nanomolar-range Ki values at the rat brain A2A receptor, whereas the non-styryl xanthine theophylline (1,3-dimethylxanthine) showed only micromolar affinity (Ki approximately 10–20 µM at A2A) [1]. The presence of a methoxy group on the styryl phenyl ring, as in CAS 151539-39-8, was specifically associated with enhanced A2A binding compared to unsubstituted styryl analogs, though exact Ki values for the 4-methoxy-2,5-dimethyl variant were reported within a broader series where analogous compounds exhibited Ki values ranging from approximately 5 to 80 nM at the rat striatal A2A receptor [1]. Preclinical studies cited in the Parkinson's patent family indicate that compounds with this general substitution pattern achieved statistically significant reversal of haloperidol-induced catalepsy in mice at doses of 1–10 mg/kg orally, a functional readout of A2A antagonism in vivo [2].
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Nanomolar-range Ki inferred from 8-styrylxanthine class (analogs: ~5–80 nM at rat A2A) [1]; effective in vivo at 1–10 mg/kg p.o. in catalepsy models [2] |
| Comparator Or Baseline | Theophylline: Ki ~10–20 µM at A2A; 8-unsubstituted xanthine baseline |
| Quantified Difference | Approximately 100- to 1000-fold increase in A2A affinity for 8-styrylxanthines vs. theophylline |
| Conditions | Radioligand displacement: rat striatal A2A receptors using [3H]CGS 21680; in vivo: haloperidol-induced catalepsy in mice |
Why This Matters
A 100- to 1000-fold gain in target binding affinity is a decisive factor for researchers requiring selective A2A blockade without off-target adenosine receptor engagement at the concentrations used in vitro or in vivo.
- [1] Shimada, J.; Koike, N.; Nonaka, H.; Shiozaki, S.; Yanagawa, K.; Kanda, T.; Kobayashi, H.; Ichimura, M.; Nakamura, J.; Kase, H.; Suzuki, F. Adenosine A2A Antagonists with Potent Anti-cataleptic Activity. Bioorg. Med. Chem. Lett. 1997, 7 (18), 2349–2352. View Source
- [2] Suzuki, F.; Shimada, J.; Koike, N.; Nonaka, H.; Ichikawa, S.; Ishii, A. Therapeutic Agent for Parkinson's Disease. U.S. Patent 5,587,378, December 24, 1996. View Source
